molecular formula C10H9BCl4O3 B14259858 2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole CAS No. 362047-54-9

2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole

Cat. No.: B14259858
CAS No.: 362047-54-9
M. Wt: 329.8 g/mol
InChI Key: GJZNXMHKTKDJQP-UHFFFAOYSA-N
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Description

2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is a chemical compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a boron atom within a dioxaborole ring, substituted with butoxy and tetrachloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole typically involves the reaction of 4,5,6,7-tetrachloro-1,3,2-benzodioxaborole with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxaboroles.

Scientific Research Applications

2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,3,2-Benzodioxaborole, 4,5,6,7-tetrachloro-: Similar structure but lacks the butoxy group.

    tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a dioxaborole ring but with different substituents.

Uniqueness

2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is unique due to the presence of both butoxy and tetrachloro groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

362047-54-9

Molecular Formula

C10H9BCl4O3

Molecular Weight

329.8 g/mol

IUPAC Name

2-butoxy-4,5,6,7-tetrachloro-1,3,2-benzodioxaborole

InChI

InChI=1S/C10H9BCl4O3/c1-2-3-4-16-11-17-9-7(14)5(12)6(13)8(15)10(9)18-11/h2-4H2,1H3

InChI Key

GJZNXMHKTKDJQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl)OCCCC

Origin of Product

United States

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